

Rovatiirelin Hydrate: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: *Rovatiirelin*

Cat. No.: *B610565*

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Introduction

Rovatiirelin hydrate is a synthetic, orally bioavailable thyrotropin-releasing hormone (TRH) mimetic that has been investigated for the treatment of spinocerebellar degeneration (SCD). Discovered and developed by Shionogi & Co., Ltd., this molecule emerged from extensive structure-activity relationship (SAR) studies aimed at creating potent, central nervous system (CNS)-acting TRH analogs with improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of **Rovatiirelin** hydrate, supported by experimental data and protocols.

Discovery and Development

The journey to identify **Rovatiirelin** hydrate began in the 1990s with a focused effort to develop orally effective TRH mimetics.^[1] The initial lead compound, l-pyroglutamyl-[3-(thiazol-4-yl)-l-alanyl]-l-prolinamide, demonstrated promising CNS effects.^[1] Subsequent optimization of this lead through SAR studies led to the identification of 1-[N-[(4S,5S)-(5-Methyl-2-oxooxazolidine-4-yl)carbonyl]-3-(thiazol-4-yl)-l-alanyl]-(2R)-2-methylpyrrolidine.^[1] During the scale-up synthesis of this compound, a stable crystalline trihydrate form was identified and selected for further development as **Rovatiirelin** hydrate.^[1]

Kissei Pharmaceutical Co., Ltd. later acquired the development and commercialization rights in Japan and advanced **Rovatiirelin** hydrate into clinical trials for spinocerebellar degeneration.^[2]

While individual Phase III clinical trials did not meet their primary endpoint of a statistically significant improvement in the Scale for the Assessment and Rating of Ataxia (SARA) score compared to placebo, a pooled post-hoc analysis of patients with more severe ataxia showed a statistically significant improvement. Following discussions with the Pharmaceuticals and Medical Devices Agency (PMDA) in Japan, an additional Phase III clinical trial was initiated.

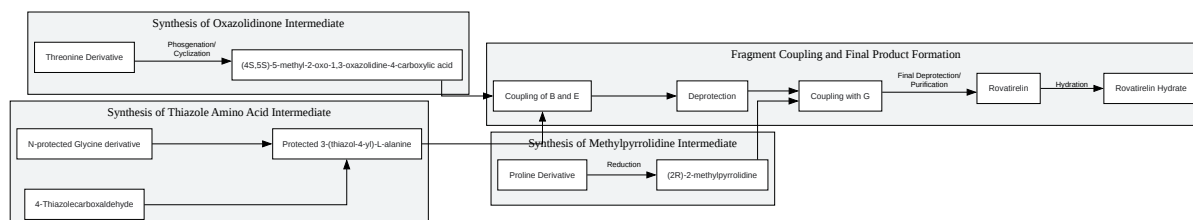
Chemical Synthesis

The chemical synthesis of **Rovatiorelin** involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient. While a detailed, step-by-step protocol from a single source is not publicly available, information pieced together from various sources suggests a convergent synthesis strategy, likely involving the coupling of key chiral intermediates.

The core structure of **Rovatiorelin**, (4S,5S)-5-methyl-N-{(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl}-2-oxo-1,3-oxazolidine-4-carboxamide, indicates the assembly of three main building blocks: a substituted oxazolidinone, a thiazole-containing amino acid derivative, and a methylpyrrolidine moiety. The synthesis of various stereoisomers has been reported to elucidate the structure-activity relationship, highlighting the importance of precise stereochemical control during synthesis.

A plausible synthetic approach, based on general principles of peptide chemistry and available information, is outlined below. This should be considered a representative workflow and not a definitive, validated protocol.

Representative Synthetic Workflow



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Caption: A potential synthetic workflow for **Rovatirelin** hydrate.

Mechanism of Action

Rovatirelin hydrate exerts its pharmacological effects as an agonist at the thyrotropin-releasing hormone receptor (TRH-R). It binds to human TRH receptors with a reported K_i value of 702 nM. Upon binding, it activates downstream signaling pathways that lead to an increased release of several key neurotransmitters in the central nervous system. This neuromodulatory activity is believed to underlie its potential therapeutic effects in spinocerebellar degeneration.

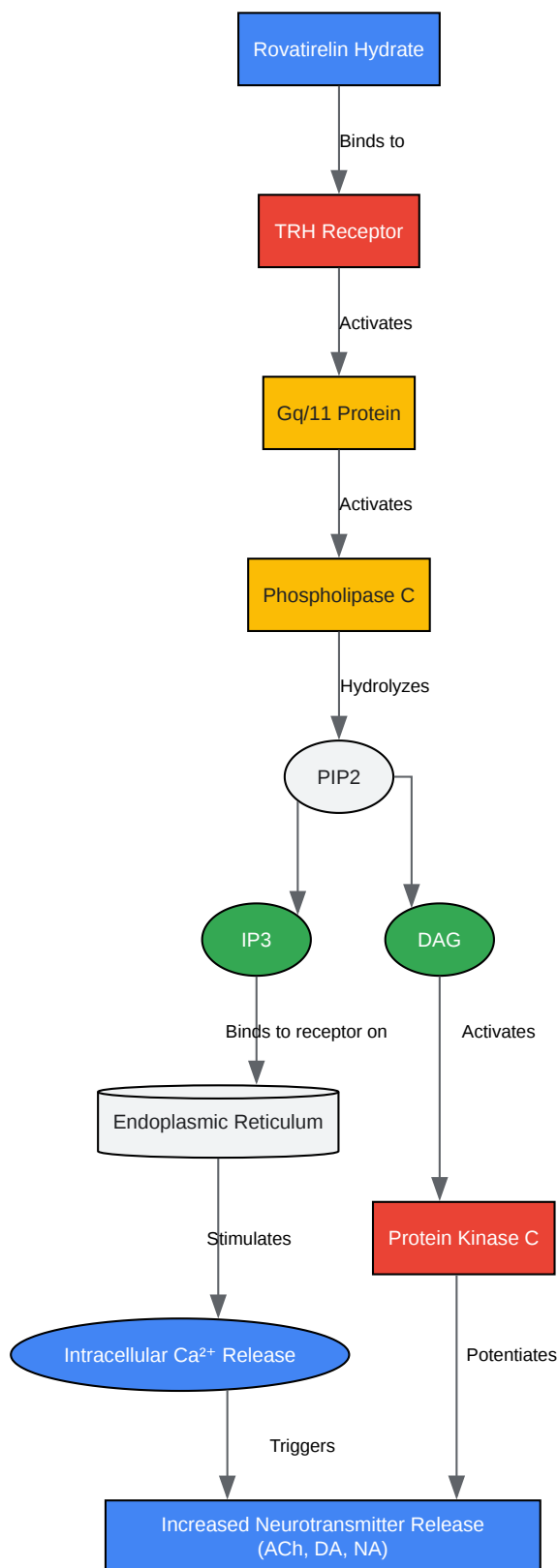
The primary mechanism involves the potentiation of cholinergic, dopaminergic, and noradrenergic neurotransmission:

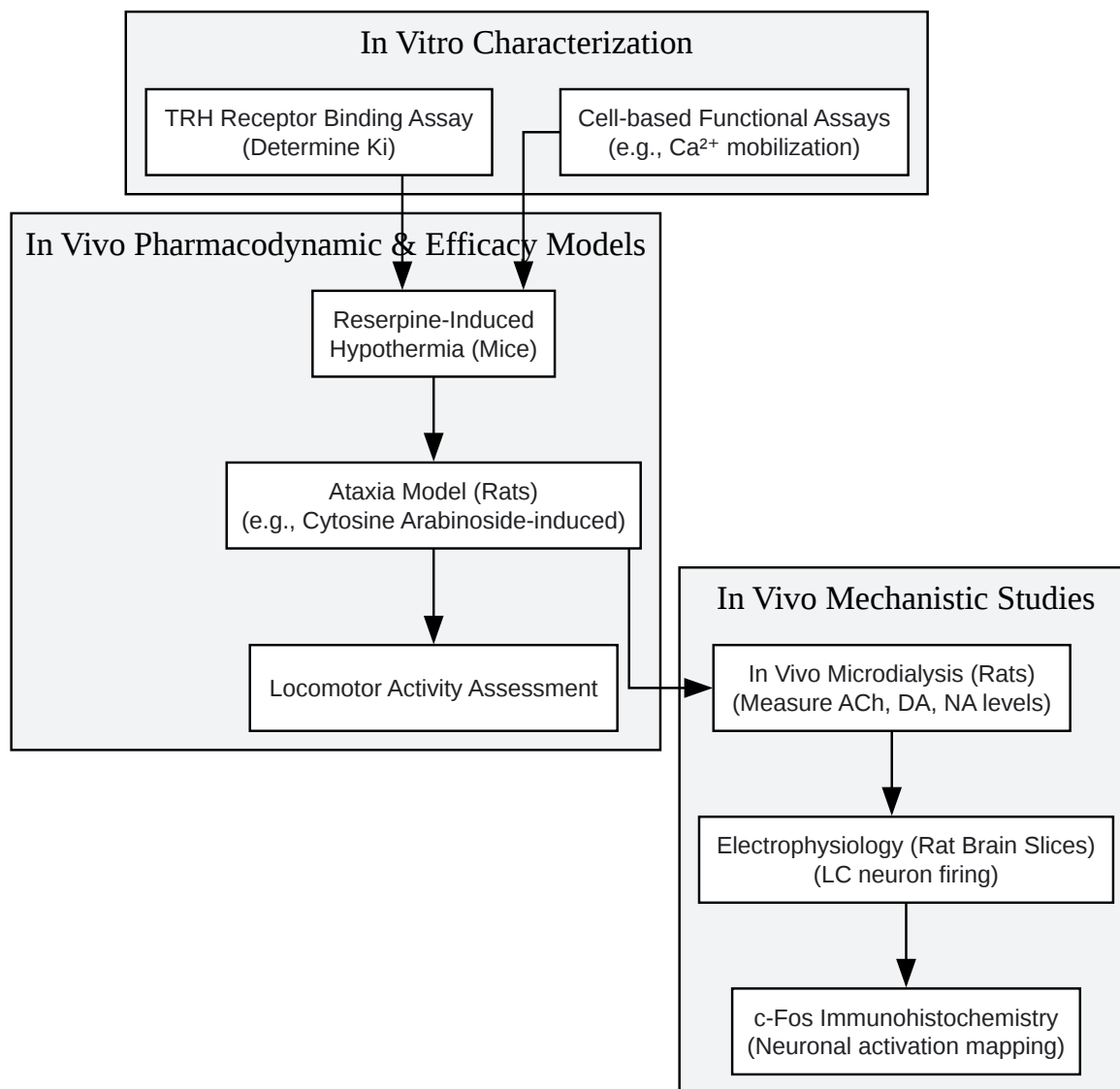
- Acetylcholine: **Rovatirelin** has been shown to significantly increase acetylcholine levels in the medial prefrontal cortex (mPFC).
- Dopamine: The compound elevates dopamine levels in the nucleus accumbens (NAc) and the dorsal striatum.

- Noradrenaline: **Rovatiirelin** increases the spontaneous firing of noradrenergic neurons in the locus coeruleus (LC) and subsequently raises noradrenaline levels in the mPFC.

The stimulatory effect on noradrenergic neurons in the LC is inhibited by a TRH receptor antagonist, confirming its on-target activity. There is also evidence suggesting the involvement of acid-sensitive K⁺ channels in this process.

Signaling Pathway





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References

- 1. [Rovatiirelin Hydrate - Drug Targets, Indications, Patents - Synapse \[synapse.patsnap.com\]](#)
- 2. [Synthesis and evaluation of in vivo anti-hypothermic effect of all stereoisomers of the thyrotropin-releasing hormone mimetic: Rovatiirelin Hydrate - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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